2,6-Dibromo-4-cyclohexylaniline

Lipophilicity Drug design Extraction efficiency

Researchers requiring a sterically congested, high-logP dibromoarene for sequential cross-coupling often encounter supply inconsistency and batch-to-batch variability. 2,6-Dibromo-4-cyclohexylaniline (CAS 175135-11-2) resolves this with consistent ≥95% purity, enabling preparative selectivity in mono-coupling steps. • Computed logP of 5.42 - installs drug-like lipophilicity without additional alkylation. • Molar volume ~190 cm³·mol⁻¹ - steric shielding of C-Br bonds allows controlled sequential Suzuki couplings. • Dual reactive handles for rapid construction of biaryl libraries for medicinal, agrochemical, and OLED materials programmes.

Molecular Formula C12H15Br2N
Molecular Weight 333.06 g/mol
CAS No. 175135-11-2
Cat. No. B060394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-cyclohexylaniline
CAS175135-11-2
Molecular FormulaC12H15Br2N
Molecular Weight333.06 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC(=C(C(=C2)Br)N)Br
InChIInChI=1S/C12H15Br2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h6-8H,1-5,15H2
InChIKeyHWWWUEPYMLJAJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-4-cyclohexylaniline (CAS 175135-11-2): A Sterically Demanding, Lipophilic Dibromoarene Building Block


2,6-Dibromo-4-cyclohexylaniline (CAS 175135-11-2) is a brominated aromatic amine classified as a 2,6-dibromo-4-substituted aniline. The molecule carries two ortho-bromine atoms, a para-cyclohexyl ring, and a primary aniline nitrogen, yielding a molecular weight of 333.06 g·mol⁻¹ [1]. Its computed logP of 5.42 places it among the most lipophilic members of this series, while its molar volume of 190.3 cm³·mol⁻¹ reflects the steric footprint of the cyclohexyl substituent [2][3]. Primarily sourced as an intermediate (typical purity ≥95%), the compound is employed in medicinal chemistry, agrochemical, and materials science programmes that require sequential cross-coupling of a sterically congested dibromoarene [2].

Why In-Class 2,6-Dibromo-4-substituted Anilines Cannot Be Swapped Without Re-Optimisation


Superficially similar 2,6-dibromo-4-substituted anilines differ dramatically in the physicochemical properties that govern reaction kinetics, solubility, and purification. The para-cyclohexyl group in this compound raises the computed logP to 5.42 – approximately 1.7 log units above the 4-methyl congener and more than 2 log units above the unsubstituted 2,6-dibromoaniline – translating to a >50-fold increase in lipophilicity [1][2]. Simultaneously, the molar volume expands by ~53% relative to 2,6-dibromoaniline, directly influencing diffusivity, steric shielding of the C–Br bonds, and the crystallinity of downstream products [2][3]. These quantifiable differences mean that a reaction protocol optimised for a smaller or more polar analogue routinely fails to deliver acceptable yield or purity when the target compound is substituted, and vice versa [4].

Head-to-Head Quantitative Evidence: Where 2,6-Dibromo-4-cyclohexylaniline Separates from Closest Analogs


Lipophilicity Gap: logP ~5.4 vs. 3.7 for the 4-Methyl Analog

The target compound exhibits a computed logP of 5.42 (Chemsrc) or 4.84 (Crippen, Cheméo), whereas the frequently used 4-methyl analog records a logP of 3.68 [1]. This ~1.7-unit gap corresponds to an approximately 50× higher octanol/water partition coefficient, which materially impacts phase-transfer behaviour, membrane permeability, and reverse-phase chromatographic retention.

Lipophilicity Drug design Extraction efficiency

Steric Bulk: 190 cm³·mol⁻¹ Molar Volume vs. 124 cm³·mol⁻¹ for Parent 2,6-Dibromoaniline

The McVol of 2,6-dibromo-4-cyclohexylaniline is 190.3 cm³·mol⁻¹ [1]. This is 53% larger than 2,6-dibromoaniline (124.0 cm³·mol⁻¹) and 36% larger than 2,6-dibromo-4-methylaniline (140.3 cm³·mol⁻¹) [2]. The cyclohexyl chair imposes greater steric shielding of the ortho C–Br bonds, which directly depresses the rate of the second Suzuki–Miyaura coupling relative to the first, favouring mono-functionalised intermediates when stoichiometric control is applied [3].

Steric hindrance Cross-coupling selectivity Crystallinity

Melting Point Depression: 37°C vs. 74–76°C for the 4-Methyl Analog

2,6-Dibromo-4-cyclohexylaniline melts at 37°C [1], whereas the 4-methyl counterpart melts at 74–76°C . The 37°C melting point is close to ambient, enabling the compound to be handled as a low-melting solid that liquefies with mild warming – a practical advantage for solvent-free reactions, melt formulations, or automated liquid dispensing systems.

Physical form Handling Melt processing

Calculated Aqueous Solubility: logWS ≈ −5.8 vs. −4.2 for the 4-Methyl Analog

The Crippen-estimated log10 water solubility (logWS) for the target compound is −5.77 [1]. For 2,6-dibromo-4-methylaniline, the corresponding value is approximately −4.2 (extrapolated from logP and melting point data). The ~1.6 log-unit difference implies a roughly 40-fold lower aqueous solubility for the cyclohexyl derivative, which is relevant for biphasic reaction work-up, environmental persistence modelling, and bioaccumulation assessment.

Aqueous solubility Phase partitioning Environmental fate

Evidence-Backed Application Scenarios for 2,6-Dibromo-4-cyclohexylaniline


Medicinal Chemistry: Late-Stage Diversification of Lipophilic Scaffolds

When a drug-discovery programme targets a lipophilic binding pocket (e.g., CNS GPCRs or nuclear hormone receptors), the high logP (5.42) of this intermediate maps directly onto lead-like or drug-like logD envelopes without requiring additional alkylation steps [1]. Sequential Suzuki couplings on the two bromine positions allow rapid construction of substituted biaryl libraries while the cyclohexyl ring pre-installs the requisite hydrophobicity and conformational rigidity [2].

Agrochemical Intermediate: Pre-installed Lipophilicity for Foliar Uptake

Agrochemical actives require logP values typically in the 3–5 range for optimal cuticular penetration. The ~5.4 logP of this dibromide, coupled with two reactive C–Br handles, makes it a strategic intermediate for fungicide or herbicide scaffolds that demand high foliar uptake and systemic mobility without post-coupling hydrophobicity adjustment [1][3].

OLED Hole-Transport Materials: Sterically Encumbered Triarylamine Building Block

Triarylamines with cyclohexyl substituents are explored in OLED hole-transport layers because the saturated ring disrupts intermolecular π-stacking, raising the glass-transition temperature and reducing crystallisation-induced device degradation. The dual bromine sites permit iterative C–N coupling to construct unsymmetrical triarylamines, while the cyclohexyl group’s steric profile helps maintain amorphous film morphology [2][3].

Selective Mono-Functionalisation via Sterically Decelerated Double Coupling

The 190 cm³·mol⁻¹ molar volume of 2,6-dibromo-4-cyclohexylaniline sterically shields both C–Br bonds, but the first coupling creates an even more hindered monobromo intermediate. Under controlled stoichiometry (1.0–1.1 equiv boronic acid), this steric differentiation enables preparatively useful selectivity for the mono-coupled product – a strategic advantage when the synthetic target requires sequential introduction of two different aryl groups [2][4].

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